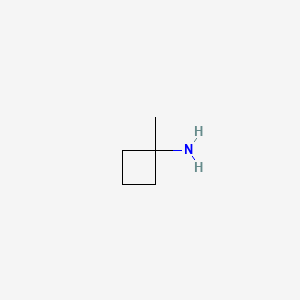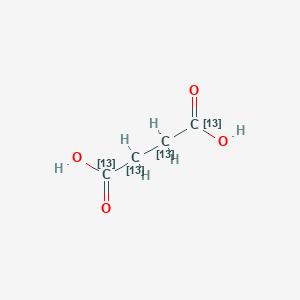![molecular formula C15H23BrO B1316359 Benzene, [[(8-bromooctyl)oxy]methyl]- CAS No. 83515-83-7](/img/structure/B1316359.png)
Benzene, [[(8-bromooctyl)oxy]methyl]-
Descripción general
Descripción
This compound is synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]- involves a multi-step process. One common method includes the reaction of benzyl alcohol with 8-bromooctanol in the presence of a strong acid catalyst to form the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of Benzene, [[(8-bromooctyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[(8-bromooctyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, ketones, and alkanes.
Aplicaciones Científicas De Investigación
Benzene, [[(8-bromooctyl)oxy]methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of other compounds, including bioactive molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly protein kinases and G protein-coupled receptors.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [[(8-bromooctyl)oxy]methyl]- is not fully understood. studies have shown that it can interact with various proteins and enzymes in the body, including protein kinases and G protein-coupled receptors. These interactions are believed to be responsible for the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [[(8-chlorooctyl)oxy]methyl]
- Benzene, [[(8-iodooctyl)oxy]methyl]
- Benzene, [[(8-fluorooctyl)oxy]methyl]
Uniqueness
Benzene, [[(8-bromooctyl)oxy]methyl]- is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs.
Propiedades
IUPAC Name |
8-bromooctoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPORJRVEUCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569069 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-83-7 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)





![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)




